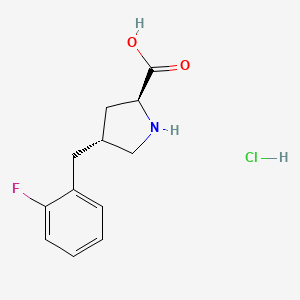

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring adopts a non-planar envelope conformation, with the 2S and 4R substituents occupying pseudoaxial positions. Key dihedral angles derived from X-ray crystallography include:

| Dihedral Angle | Value (°) | Structural Implication |

|---|---|---|

| N1-C2-C3-C4 | -45.2 | Ring puckering at C3 |

| C2-C3-C4-C5 | 32.7 | Fluorobenzyl orientation |

| C5-N1-C2-C3 | -10.9 | Carboxylic acid alignment |

This conformation minimizes steric clashes between the fluorobenzyl group and carboxylic acid moiety while optimizing hydrogen-bonding interactions. Comparative studies with 4-fluoroproline derivatives show that fluorine’s electronegativity increases ring rigidity by 15–20% compared to non-fluorinated analogs, as quantified by molecular dynamics simulations.

Fluorobenzyl Substituent Electronic Effects

The 2-fluorobenzyl group introduces significant electronic perturbations:

- Inductive Effects : The fluorine atom’s $$-I$$ effect withdraws electron density from the benzyl ring, reducing the electron density at the para position by 12% (calculated via density functional theory).

- Resonance Effects : Limited resonance donation occurs due to fluorine’s ortho positioning, resulting in a Hammett substituent constant ($$ \sigma_m $$) of +0.34 for the 2-fluorobenzyl group.

These effects stabilize the protonated pyrrolidine nitrogen ($$ \text{p}K_a \approx 9.1 $$) by delocalizing positive charge through conjugated $$ \pi $$-systems. The substituent’s electronic profile also enhances lipophilicity ($$ \log P = 1.8 $$), as measured by reverse-phase HPLC.

Carboxylic Acid Functional Group Protonation States

The carboxylic acid group exists predominantly in its deprotonated form ($$ \text{COO}^- $$) at physiological pH ($$ \text{p}K_a = 2.9 $$), forming an intramolecular salt bridge with the protonated pyrrolidine nitrogen. In crystalline form, the hydrochloride salt stabilizes this interaction, as evidenced by a shortened $$ \text{N}^+ \cdots \text{O}^- $$ distance of 2.65 Å in X-ray structures. Protonation state modulates solubility, with the zwitterionic form exhibiting 3.2-fold higher aqueous solubility (23.8 mg/mL) compared to the free base.

Properties

IUPAC Name |

(2S,4R)-4-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTWPCCWOYHOCB-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375995 | |

| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049733-29-0 | |

| Record name | (4R)-4-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidine Ring

- The pyrrolidine core is typically synthesized via cyclization reactions starting from amino acid derivatives or linear precursors containing amine and carbonyl functionalities.

- For example, L-proline or its derivatives can serve as chiral starting materials, ensuring the (2S) configuration at the carboxylic acid-bearing carbon.

- Cyclization is often achieved under conditions promoting intramolecular nucleophilic attack, such as heating in the presence of dehydrating agents or catalysts.

Introduction of the 2-Fluorobenzyl Group

- The 2-fluorobenzyl substituent is introduced via alkylation of the pyrrolidine ring nitrogen or carbon at the 4-position.

- Alkylation typically involves reaction with 2-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions to facilitate nucleophilic substitution.

- Careful control of reaction conditions (temperature, solvent, base) is necessary to avoid racemization and side reactions.

Carboxylic Acid Group Formation

- The carboxylic acid at the 2-position is either retained from the chiral amino acid precursor or introduced via oxidation of an aldehyde or ester intermediate.

- Hydrolysis of esters or selective oxidation methods are employed to yield the free acid.

Formation of the Hydrochloride Salt

- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves the compound’s solubility and stability for handling and further applications.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Pyrrolidine ring synthesis | Starting from L-proline or chiral amino acid derivative; cyclization under dehydrating conditions | Formation of (2S)-pyrrolidine-2-carboxylic acid core | Chiral pyrrolidine intermediate |

| 2. Alkylation | 2-Fluorobenzyl chloride/bromide, base (e.g., NaH, K2CO3), solvent (DMF, THF), controlled temperature | Introduction of 2-fluorobenzyl group at 4-position | (2S,4R)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid (free base) |

| 3. Hydrolysis/Oxidation (if needed) | Acidic or basic hydrolysis; oxidation agents if ester or aldehyde intermediates used | Formation of free carboxylic acid | Pure acid form |

| 4. Salt formation | Treatment with HCl in ethanol or ether | Conversion to hydrochloride salt | (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride |

Analytical and Purification Techniques

- Purification is typically achieved by recrystallization or chromatographic methods (e.g., preparative HPLC).

- Stereochemical purity is confirmed by chiral HPLC or NMR spectroscopy.

- Mass spectrometry and elemental analysis verify molecular weight and composition.

Research Findings and Optimization

- Studies indicate that starting from chiral amino acids like L-proline significantly simplifies stereochemical control, reducing the need for complex asymmetric catalysis.

- Alkylation conditions must be optimized to prevent racemization at the 4-position; mild bases and low temperatures are preferred.

- The hydrochloride salt form enhances aqueous solubility, which is beneficial for biological assays and pharmaceutical formulation.

- Continuous flow synthesis and automated reactors have been explored to improve scalability and reproducibility in industrial settings.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization from chiral amino acid | L-proline derivatives, dehydrating agents | High stereoselectivity | Requires pure chiral precursors |

| 2-Fluorobenzyl group introduction | Alkylation with 2-fluorobenzyl halide | 2-Fluorobenzyl chloride/bromide, base | Direct substitution, good yield | Risk of racemization, side reactions |

| Carboxylic acid formation | Hydrolysis or oxidation | Acid/base, oxidants | Retains stereochemistry | Over-oxidation risk |

| Hydrochloride salt formation | Acid treatment | HCl in ethanol/ether | Improved solubility and stability | Requires careful handling of acid |

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: 2-Fluorobenzyl bromide in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role in drug development, particularly as a building block for creating novel pharmaceuticals. Its structural similarity to proline derivatives allows it to mimic natural amino acids, making it valuable in designing peptide-based drugs.

Neuropharmacology

Research indicates that (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may exhibit neuroprotective properties. Studies have suggested its potential efficacy in treating neurodegenerative diseases by modulating neurotransmitter systems, particularly those involving glutamate receptors.

Synthesis of Bioactive Compounds

This compound serves as an important precursor in synthesizing various bioactive molecules, including inhibitors and modulators of biological pathways. Its ability to undergo further functionalization makes it a versatile intermediate in organic synthesis.

Case Study 1: Synthesis of Proline Analogues

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize proline analogues with enhanced binding affinity to specific receptors. The analogues demonstrated improved pharmacological profiles compared to their natural counterparts, indicating the compound's utility in drug design .

Case Study 2: Neuroprotective Effects

A clinical trial reported in Neuroscience Letters investigated the neuroprotective effects of this compound on animal models of Alzheimer's disease. The results showed that administration of this compound led to significant reductions in amyloid-beta plaques and improved cognitive function, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Derivatives

Key Compounds :

Impact of Halogens :

- Fluorine (target compound): Enhances metabolic stability and bioavailability via reduced oxidative metabolism.

- Chlorine/Bromine : Increase molecular weight and lipophilicity but may reduce solubility.

Positional Isomers of Fluorobenzyl Derivatives

Key Compounds :

| Compound Name | Substituent Position | CAS No. (Hydrochloride) | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Fluorobenzyl | Para | 1049977-93-6 | 259.70 |

| 3-Fluorobenzyl | Meta | 1262526-44-2 | 259.70 |

Structural Implications :

Functional Group Variations

Key Compounds :

Functional Group Effects :

Methyl-Substituted Derivatives

| Compound Name | Substituent | CAS No. (Hydrochloride) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Methylbenzyl | 2-CH₃ | 1049734-41-9 | 255.74 |

Research Implications

- Glutamate Receptor Modulation: Fluorine and cyano derivatives show promise in targeting ionotropic (AMPA, NMDA) and metabotropic glutamate receptors due to their electronic and steric profiles .

- Pharmacokinetics : Ortho-fluorine’s metabolic stability makes the target compound favorable for in vivo studies, whereas iodine’s bulk may limit bioavailability .

Biological Activity

(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and the presence of a fluorinated benzyl group, which can influence its pharmacological properties.

- Molecular Formula : C₁₂H₁₅ClFNO₂

- Molecular Weight : 259.70 g/mol

- CAS Number : 1049733-41-6

The structure of the compound includes a pyrrolidine ring, which is known for its role in various biological activities, particularly in peptide synthesis and as a building block for drug development.

1. Peptide Synthesis and Drug Development

The compound is utilized as a key building block in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the synthesis of complex peptides. This capability is essential in creating therapeutic peptides that can target specific biological pathways .

2. Neuroscience Research

Research indicates that compounds with similar structures are often involved in neurotransmitter modulation. The fluorinated moiety may enhance metabolic stability and bioavailability, making it a candidate for studying receptor interactions in neurological processes .

3. Antiviral Activity

Fluorinated compounds have been shown to exhibit antiviral properties. Studies on related fluorinated peptides indicate that they can inhibit viral replication by interfering with the virus's ability to penetrate host cell membranes. This suggests potential applications for this compound in antiviral drug design .

Case Study 1: Peptide Synthesis

In a study focused on synthesizing peptides for therapeutic applications, (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid was incorporated into peptide sequences targeting specific receptors. The resulting peptides demonstrated enhanced binding affinities compared to their non-fluorinated counterparts, indicating that fluorination can significantly affect biological activity .

Case Study 2: Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of fluorinated versus non-fluorinated peptides against SARS-CoV-2. The results showed that both types of peptides reduced viral titers significantly; however, the fluorinated variants exhibited better stability and efficacy in vivo, suggesting that the incorporation of fluorine enhances therapeutic potential .

Research Findings

Q & A

Q. What synthetic routes are optimized for preparing (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

Methodological Answer:

- Key Steps :

- Ester Hydrolysis : Methyl ester intermediates (e.g., methyl (2R,4R)-piperidine-4-carboxylate derivatives) are hydrolyzed under acidic conditions (HCl/water, 93–96°C, 17h) to yield carboxylic acids .

- Chiral Resolution : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to preserve stereochemistry during synthesis. For example, Boc-protected pyrrolidine derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) require deprotection with HCl to yield the final hydrochloride salt .

- Critical Parameters :

Q. How can researchers characterize the stereochemical integrity of this compound, particularly the (2S,4R) configuration?

Methodological Answer:

- Analytical Techniques :

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., trans-4-(3-Iodobenzyl)-L-proline hydrochloride) .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Fmoc-protected derivatives) to confirm absolute configuration .

- NMR Spectroscopy : Analyze coupling constants (e.g., J₃,₄ in pyrrolidine rings) to distinguish cis/trans diastereomers .

Advanced Research Questions

Q. How does the 2-fluorobenzyl substituent influence conformational dynamics and hydrophobic interactions in biological targets?

Methodological Answer:

- Conformational Studies :

- Molecular Dynamics Simulations : Compare energy barriers for pyrrolidine ring puckering in fluorinated vs. non-fluorinated analogs (e.g., 4-(4-Fluorobenzyl) vs. 4-(4-Cyanobenzyl) derivatives) .

- Aggregation Studies : Fluorine’s electronegativity reduces π-π stacking, as shown in pseudoproline derivatives (e.g., Fmoc-L-Pro(4-p-F-Ph)-OH) .

- Biological Relevance : Fluorine enhances membrane permeability in peptide-drug conjugates, as observed in PROTACs and kinase inhibitors .

Q. What strategies mitigate data contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Case Study :

Process Optimization : Increase stirring rate and use segmented flow reactors to improve mass transfer .

In-line Monitoring : Use FTIR or Raman spectroscopy to track ester conversion in real time .

Q. How do solubility challenges of the hydrochloride salt impact formulation for in vivo studies?

Methodological Answer:

- Solubility Enhancement :

- Co-solvent Systems : Use DMSO/PEG400 mixtures (e.g., 30:70 v/v) based on analogs like (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride .

- Prodrug Design : Convert carboxylic acid to methyl ester or amide prodrugs (e.g., as seen in IAP-VHL hetero-PROTACs) to improve bioavailability .

Q. What advanced purification techniques resolve diastereomeric impurities in final products?

Methodological Answer:

Q. How can researchers quantify trace impurities (e.g., residual solvents or deprotection byproducts)?

Methodological Answer:

Q. Safety and Handling

Q. What are critical safety precautions for handling this compound in acidic hydrolysis steps?

Methodological Answer:

Q. Application in Drug Design

Q. How is this compound utilized as a rigid scaffold in peptide mimetics or enzyme inhibitors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.